N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide
Description
N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide is a benzothiazole derivative characterized by a 1,3-benzothiazol-2-yl core substituted at the 6-position with a 1-piperidinylsulfonyl group and at the 2-position with a tetrahydrofuran carboxamide. Its structural features, such as the sulfonyl-piperidine moiety and tetrahydrofuran carboxamide, distinguish it from related benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOOGIJYSKQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Chlorosulfonation of 2-Aminobenzothiazole
The benzothiazole core is functionalized at the 6-position using chlorosulfonic acid under controlled conditions:
- 2-Aminobenzothiazole (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) at 0°C.
- Chlorosulfonic acid (2.5 eq) is added dropwise, and the reaction is stirred for 4–6 hours.
- The intermediate 6-chlorosulfonyl-1,3-benzothiazol-2-amine precipitates as a white solid, isolated via vacuum filtration (Yield: 68–72%).
Key Mechanistic Insight :
The amino group at position 2 directs electrophilic sulfonation to the para position (C6) due to resonance and inductive effects, ensuring regioselectivity.
Nucleophilic Substitution with Piperidine
The chlorosulfonyl intermediate reacts with piperidine to form the sulfonamide:
- 6-Chlorosulfonyl-1,3-benzothiazol-2-amine (1.0 eq) and piperidine (1.2 eq) are refluxed in acetone for 12 hours.
- The product 6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-amine is recrystallized from ethanol (Yield: 65–70%).
Characterization Data :
- FTIR (KBr) : 3,350 cm⁻¹ (N–H stretch), 1,325 cm⁻¹ and 1,150 cm⁻¹ (S=O asym/sym stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (s, 1H, C4–H), 7.81 (d, J = 8.4 Hz, 1H, C5–H), 7.45 (d, J = 8.4 Hz, 1H, C7–H), 3.10–3.05 (m, 4H, piperidine N–CH₂), 1.55–1.45 (m, 6H, piperidine CH₂).
Synthesis of Tetrahydrofuran-2-carbonyl Chloride
Preparation of Tetrahydrofuran-2-carboxylic Acid
The tetrahydrofuran moiety is synthesized via Cu-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols:
- γ,δ-Unsaturated alcohol (1.0 eq) reacts with nitroethane under Cu(I) catalysis to form a β-nitro alcohol.
- Iodocyclization with I₂ in DCM yields 2,5-disubstituted tetrahydrofuran (Yield: 85–90%, ee: up to 97%).
- Oxidation of the tetrahydrofuran derivative with KMnO₄ in acidic medium affords tetrahydrofuran-2-carboxylic acid .
Acid Chloride Formation
The carboxylic acid is activated using thionyl chloride :
- Tetrahydrofuran-2-carboxylic acid (1.0 eq) is refluxed with excess SOCl₂ (3.0 eq) for 3 hours.
- Excess SOCl₂ is removed under reduced pressure to yield tetrahydrofuran-2-carbonyl chloride (Yield: 95%).
Amide Coupling: Final Step
Reaction Conditions
The amine and acid chloride are coupled under Schotten-Baumann conditions:
- 6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-amine (1.0 eq) and tetrahydrofuran-2-carbonyl chloride (1.2 eq) are stirred in anhydrous DCM at 0°C.
- Triethylamine (2.5 eq) is added dropwise, and the reaction is warmed to room temperature for 6 hours.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane) and recrystallized from ethanol (Yield: 60–65%).
Characterization of Final Product
- Molecular Formula : C₁₇H₂₁N₃O₄S₂ (MW: 395.5 g/mol).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.31 (s, 1H, CONH), 8.11 (d, J = 8.0 Hz, 1H, C4–H), 8.02 (t, J = 9.2 Hz, 2H, C5,7–H), 4.50–4.45 (m, 1H, THF O–CH), 3.85–3.70 (m, 2H, THF CH₂), 3.10–3.05 (m, 4H, piperidine N–CH₂), 2.20–1.90 (m, 4H, THF CH₂), 1.55–1.45 (m, 6H, piperidine CH₂).
- FTIR (KBr) : 1,650 cm⁻¹ (amide C=O), 1,340 cm⁻¹ and 1,160 cm⁻¹ (S=O).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Replacing traditional heating with microwave irradiation (80°C, 20 min) accelerates amide bond formation, improving yields to 75–80%.
Use of Coupling Agents
EDC/HOBt in DCM facilitates amidation under mild conditions, minimizing side reactions:
- 6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-amine (1.0 eq), tetrahydrofuran-2-carboxylic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred in DCM at 25°C for 12 hours (Yield: 70%).
Challenges and Troubleshooting
Regioselectivity in Sulfonation
Over-sulfonation or incorrect positioning is mitigated by:
Purification Difficulties
- Silica gel chromatography (ethyl acetate/hexane gradient) resolves byproducts.
- Recrystallization from ethanol enhances purity.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
- Atom Economy : 78% (calculated for final coupling step).
- E-factor : 3.2 (kg waste/kg product), driven by solvent use in chromatography.
Chemical Reactions Analysis
Functionalization at Position 6: Piperidinylsulfonyl Group
Introduction of the sulfonyl-piperidine moiety likely involves:
a. Sulfonation :
-
Chlorosulfonation of the benzothiazole core at position 6 using chlorosulfonic acid generates a sulfonyl chloride intermediate .
b. Nucleophilic Substitution : -
Reaction of the sulfonyl chloride with piperidine forms the 6-(piperidinylsulfonyl) substituent. Similar substitutions are observed in the synthesis of 6-thiocyanato and 6-chloro benzothiazoles.
Functionalization at Position 2: Tetrahydrofuran Carboxamide
The carboxamide group is introduced via:
a. Acylation :
-
Coupling of 2-aminobenzothiazole with tetrahydrofuran-2-carbonyl chloride in the presence of a base (e.g., KCO) or coupling agents like DCC/DMAP .
b. Urea/Thiourea Formation : -
Reaction with isocyanates or chloroformates, as seen in the synthesis of urea-benzothiazole hybrids .
Key Reaction Conditions and Yields
Biological and Pharmacological Implications
While biological data for this specific compound are unavailable, structurally related benzothiazoles exhibit:
-
Anticancer activity : Urea-benzothiazoles (e.g., 14r ) inhibit kinases like Lck (IC = 0.004 μM) .
-
Antimicrobial effects : Thiourea derivatives show moderate activity against Gram-positive bacteria .
-
Anticonvulsant properties : Benzothiazol-2-yl benzamides demonstrate efficacy in seizure models .
Stability and Reactivity Considerations
-
Hydrolysis susceptibility : The sulfonamide and carboxamide groups may hydrolyze under strongly acidic or basic conditions.
-
Oxidative stability : The benzothiazole core is generally stable but may degrade under prolonged UV exposure.
Comparative Analysis with Analogues
Scientific Research Applications
Basic Information
- IUPAC Name : N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide
- Molecular Formula : C17H21N3O4S2
- Molecular Weight : 402.4905 g/mol
Structure
The compound features a complex structure that includes a benzothiazole moiety, a piperidine ring, and a tetrahydrofuran derivative. This structural diversity contributes to its unique pharmacological properties.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. Studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example
A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The underlying mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study Example
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses.
Antimicrobial Activity
Emerging research indicates that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study Example
A series of experiments showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 production | |
| Antimicrobial | Effective against S. aureus and E. coli |
Mechanism of Action
The mechanism of action of N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide
This compound replaces the 1-piperidinylsulfonyl group with a 4-morpholinylsulfonyl substituent. Morpholine (a six-membered ring with one oxygen atom) vs. piperidine (a six-membered saturated amine ring) alters electronic and steric properties. No direct biological data are available, but such substitutions are critical in optimizing pharmacokinetic profiles .
tert-Butyl (6-((1-Methyl-1H-Pyrazol-4-yl)sulfonyl)benzo[d]thiazol-2-yl)carbamate
Here, the sulfonyl group is attached to a methyl-pyrazole ring instead of piperidine. Pyrazole’s aromaticity and hydrogen-bonding capability may influence interactions with target proteins. This compound was synthesized with a 46% yield via oxidation of a thioether precursor . The tert-butyl carbamate protecting group (vs. tetrahydrofuran carboxamide) simplifies synthesis but reduces metabolic stability in vivo.
N-[6-(Aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide Derivatives
Compound 20 () features an aminosulfonyl (-SO2NH2) group, which is smaller and more polar than piperidinylsulfonyl. This compound showed moderate inhibition of carbonic anhydrase isoforms (CA II and XII), suggesting that bulkier sulfonyl groups (e.g., piperidinyl) might enhance selectivity or potency for specific isoforms .
Variations at the 2-Position
N-[6-(1-Methoxyethyl)-1,3-benzothiazol-2-yl]acetamide (Compound 27)
Replacing the tetrahydrofuran carboxamide with a methoxyethyl-acetamide group simplifies the structure but removes the conformational rigidity provided by the tetrahydrofuran ring. This compound was synthesized in 40% yield and characterized by NMR and HRMS .
(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
This derivative substitutes the tetrahydrofuran carboxamide with a cyclopropane-carboxamide linked to a dimethylaminomethylphenyl group. Such structural complexity may improve target specificity but complicate synthesis .
Key Comparative Data
Biological Activity
N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazoles, characterized by a piperidinylsulfonyl group attached to a benzothiazole ring. Its molecular formula is , with a molecular weight of approximately 374.48 g/mol. The structure facilitates interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S2 |
| Molecular Weight | 374.48 g/mol |
| IUPAC Name | N-(6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl)tetrahydro-2-furancarboxamide |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It can act on specific receptors that mediate cellular responses, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. For example:
- In vitro Studies : Research demonstrates that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxicity of the compound against human cancer cell lines.
- Findings : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549).
-
Inflammation Model :
- Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
- Findings : Treatment with the compound significantly decreased edema and reduced levels of TNF-alpha and IL-6 in serum compared to control groups.
-
Antimicrobial Study :
- Objective : To test the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this benzothiazole derivative, and how are key intermediates characterized?
Answer:
The synthesis typically involves coupling a benzothiazole sulfonyl chloride intermediate with a tetrahydrofuran carboxamide moiety. A validated approach (adapted from benzothiazole sulfonamide syntheses) includes:
Sulfonation : React 6-amino-1,3-benzothiazole with piperidine sulfonyl chloride under basic conditions (e.g., pyridine/DCM) to introduce the sulfonyl group.
Carboxamide Formation : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to conjugate the tetrahydrofuran carboxylic acid to the benzothiazole scaffold .
Characterization :
- IR Spectroscopy : Confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- ¹H/¹³C NMR : Key signals include benzothiazole aromatic protons (δ 7.5–8.5 ppm) and tetrahydrofuran methylene protons (δ 1.5–3.0 ppm) .
Basic: How is crystallographic data for this compound validated, and what software is used for structural refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Employ SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsional parameters. For example, the piperidinylsulfonyl group often shows planar geometry with S–N bond lengths ~1.63 Å .
Validation : Check for ADPs (anisotropic displacement parameters) and R-factors (R₁ < 0.05 for high-quality data).
Advanced: How can reaction yields be optimized when introducing the piperidinylsulfonyl group, and what side reactions are prevalent?
Answer:
Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonation to minimize hydrolysis of the sulfonyl chloride intermediate.
- Solvent Choice : Use anhydrous DMF or dichloromethane to reduce moisture interference.
- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate coupling .
Common Side Reactions : - Over-sulfonation : Detected via LC-MS (M+SO₃ adducts). Mitigate by stoichiometric control.
- Amide Hydrolysis : Observed as free carboxylic acid in HPLC (retention time shifts). Use inert atmospheres to prevent degradation.
Advanced: What computational tools predict the binding affinity of this compound to biological targets, and how are docking results validated?
Answer:
Methods :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or proteases). The benzothiazole core often engages in π-π stacking with aromatic residues.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and ligand-protein hydrogen bonds .
Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme assays.
Advanced: How do structural modifications (e.g., substituents on the piperidine or benzothiazole) influence bioactivity, and what SAR trends exist?
Answer:
SAR Insights :
- Piperidine Substituents : Bulky groups (e.g., methyl) enhance metabolic stability but may reduce solubility.
- Benzothiazole Modifications : Electron-withdrawing groups (e.g., Cl at position 4) increase kinase inhibition potency by 2–3 fold.
- Tetrahydrofuran Ring : Conformational rigidity improves target selectivity (e.g., vs. COX-2) .
Data Contradictions : Some studies report conflicting IC₅₀ values due to assay variability (e.g., ATP concentration in kinase assays). Standardize protocols using recombinant enzymes and controls.
Advanced: What analytical techniques resolve discrepancies in reported biological activities of benzothiazole derivatives?
Answer:
Strategies :
Dose-Response Validation : Re-test compounds under uniform conditions (e.g., 10-dose IC₅₀ curves).
Off-Target Screening : Use panels (e.g., Eurofins Pharma) to identify polypharmacology.
Metabolite Profiling : LC-HRMS to detect active/degraded metabolites that may skew activity .
Example : A reported antitumor discrepancy was resolved by identifying glutathione adducts in cell media, reducing effective drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
